N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide
Description
N-(4-{[(2-Methoxyethyl)carbamoyl]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide core substituted with a methylsulfanyl group at position 2 and a phenyl ring at position 2. The phenyl group is further modified with a [(2-methoxyethyl)carbamoyl]methyl side chain.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-24-11-10-19-16(22)12-13-5-7-14(8-6-13)21-17(23)15-4-3-9-20-18(15)25-2/h3-9H,10-12H2,1-2H3,(H,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRILVKMBIROCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure suggests potential interactions with biological targets, particularly in the context of cancer therapy and enzyme inhibition.
Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in disease pathways, particularly in cancer. For instance, pyridine derivatives have shown activity against receptor tyrosine kinases, which are critical in tumor growth and metastasis.
Inhibition Studies
A study highlighted that derivatives of pyridine compounds can inhibit c-Met and VEGFR-2, which are implicated in angiogenesis and tumor progression. The most promising derivative showed IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating strong inhibitory potential .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound | Target | Activity | IC50 (μM) | Reference |
|---|---|---|---|---|
| This compound | c-Met | Inhibition | TBD | |
| N-(substituted pyridine derivative) | VEGFR-2 | Inhibition | 0.19 | |
| Pyrido[2,3-d]pyrimidine derivative | EPH receptors | Inhibition | TBD |
Case Studies
- Cancer Cell Line Studies : Various derivatives of pyridine compounds have been tested on cancer cell lines, demonstrating significant cytotoxic effects. For instance, a related compound was shown to induce apoptosis in breast cancer cells through the activation of caspases .
- In Vivo Studies : Animal models have been used to evaluate the efficacy of these compounds in reducing tumor size and improving survival rates. In one study, a pyridine derivative was administered to mice with xenograft tumors, resulting in a substantial decrease in tumor volume compared to controls .
Comparison with Similar Compounds
Key Observations:
The methoxyethylcarbamoyl side chain introduces hydrogen-bonding capacity, analogous to the oxadiazole and trifluoroethyl groups in , which are critical for target affinity.
Biological Activity Trends: Dihydropyridine derivatives (e.g., ) are established calcium channel blockers, whereas furopyridine-carboxamides (e.g., ) show kinase inhibition. The target compound’s pyridine core and sulfanyl group suggest overlapping mechanisms with these classes. Thiazolidinone-containing analogs (e.g., ) exhibit antimicrobial properties, highlighting the versatility of carboxamide scaffolds in diverse therapeutic areas.
Computational and Experimental Data
Binding Affinity Predictions
Structural Validation
- PROCHECK analysis of related compounds (e.g., ) confirmed stereochemical validity (>90% residues in favored Ramachandran regions), supporting the reliability of synthetic designs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
